tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)((2-(trimethylsilyl)ethoxy)methyl)carbamate

CAS No.:

Cat. No.: VC13624994

Molecular Formula: C20H37BN2O5SSi

Molecular Weight: 456.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H37BN2O5SSi |

|---|---|

| Molecular Weight | 456.5 g/mol |

| IUPAC Name | tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]-N-(2-trimethylsilylethoxymethyl)carbamate |

| Standard InChI | InChI=1S/C20H37BN2O5SSi/c1-18(2,3)26-17(24)23(14-25-11-12-30(8,9)10)16-22-13-15(29-16)21-27-19(4,5)20(6,7)28-21/h13H,11-12,14H2,1-10H3 |

| Standard InChI Key | HBNMLZWVAOSFSG-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(COCC[Si](C)(C)C)C(=O)OC(C)(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(COCC[Si](C)(C)C)C(=O)OC(C)(C)C |

Introduction

Structural Elucidation and Molecular Characteristics

Core Molecular Architecture

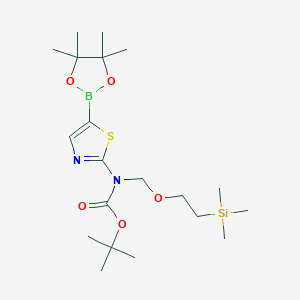

The compound’s IUPAC name, tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)((2-(trimethylsilyl)ethoxy)methyl)carbamate, delineates its three primary components:

-

Thiazole Backbone: A five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The thiazole ring is substituted at position 5 with a boronic ester and at position 2 with a carbamate group .

-

Pinacol Boronic Ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 5 enhances stability and reactivity for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation .

-

Dual Protective Groups: The carbamate nitrogen is functionalized with a tert-butoxycarbonyl (Boc) group and a (2-(trimethylsilyl)ethoxy)methyl (SEM) group. The Boc group offers acid-labile protection, while the SEM group provides orthogonal stability under basic and nucleophilic conditions, enabling sequential deprotection strategies .

Table 1: Key Identifiers and Synonyms

Synthetic Pathways and Methodological Considerations

Strategic Retrosynthesis

The compound is synthesized through a sequence prioritizing the installation of protective groups and the boronic ester moiety:

-

Thiazole Core Formation: Cyclization of thiourea derivatives with α-halo ketones yields the 2-aminothiazole scaffold.

-

SEM Protection: Treatment of the thiazole amine with (2-(trimethylsilyl)ethoxy)methyl chloride under basic conditions introduces the SEM group, shielding the nitrogen during subsequent reactions .

-

Boc Protection: Reaction with di-tert-butyl dicarbonate in the presence of a base installs the Boc group, completing the dual-protection strategy .

-

Boronic Ester Installation: Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>) introduces the pinacol boronic ester at position 5 .

Critical Reaction Optimization

-

Palladium Catalysis: Suzuki-Miyaura couplings require anhydrous conditions and degassed solvents to prevent boronic ester hydrolysis. Catalyst loadings of 1–5 mol% Pd(PPh<sub>3</sub>)<sub>4</sub> in tetrahydrofuran (THF) or dioxane at 60–80°C are typical .

-

Orthogonal Deprotection: The SEM group is removed with tetrabutylammonium fluoride (TBAF), while the Boc group is cleaved with trifluoroacetic acid (TFA), allowing sequential functionalization .

Table 2: Representative Synthetic Conditions

Applications in Medicinal Chemistry and Drug Development

Role in Kinase Inhibitor Synthesis

This compound serves as a pivotal intermediate in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, as exemplified by the patented thieno[3,2-d]pyrimidine derivatives . The boronic ester enables Suzuki coupling with heteroaryl halides, while the SEM group prevents undesired side reactions at the carbamate nitrogen during cross-coupling. Subsequent deprotection reveals the free amine for further derivatization, such as reductive amination or acylations .

Case Study: PI3Kα Inhibitor Assembly

-

Suzuki Coupling: The boronic ester reacts with a chlorothienopyrimidine under Pd catalysis, forming a biaryl linkage critical for target binding.

-

SEM Deprotection: TBAF-mediated cleavage of the SEM group exposes the secondary amine.

-

Reductive Amination: Condensation with morpholine-4-carbaldehyde and sodium triacetoxyborohydride yields the final PI3Kα inhibitor, demonstrating IC<sub>50</sub> values < 10 nM in biochemical assays .

Future Directions and Research Opportunities

Expanding Synthetic Utility

-

Photoredox Catalysis: Leveraging the boronic ester in metallaphotoredox cross-couplings for C–N bond formation.

-

Bioconjugation: Exploiting the SEM group for site-specific protein modification via transition-metal-free reactions.

Targeted Drug Discovery

-

PROTAC Development: Incorporating this compound into proteolysis-targeting chimeras (PROTACs) for degradation of oncogenic kinases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume